3,4-dichloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide
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Overview
Description
3,4-dichloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of dichloro substituents on the benzene ring, a phenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be synthesized through a click chemistry reaction between an azide and an alkyne. The resulting triazole is then coupled with a benzoyl chloride derivative under basic conditions to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: The dichloro substituents on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides with different functional groups.
Scientific Research Applications
3,4-dichloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, affecting their activity. The compound may also interact with cellular receptors or proteins, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and triazole-containing molecules, such as:
- 3,4-dichlorobenzamide
- N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide
- 3,4-dichloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)aniline
Uniqueness
What sets 3,4-dichloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide apart is its unique combination of dichloro substituents, phenyl group, and triazole ring
Properties
IUPAC Name |
3,4-dichloro-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O/c18-14-7-6-13(10-15(14)19)17(24)22-16(11-23-20-8-9-21-23)12-4-2-1-3-5-12/h1-10,16H,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGKEXGVKYYOKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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